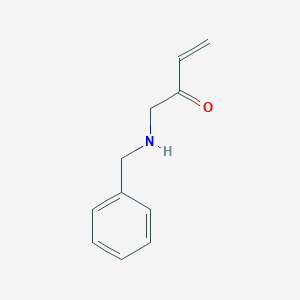

1-(Benzylamino)but-3-EN-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H13NO |

|---|---|

Molecular Weight |

175.23 g/mol |

IUPAC Name |

1-(benzylamino)but-3-en-2-one |

InChI |

InChI=1S/C11H13NO/c1-2-11(13)9-12-8-10-6-4-3-5-7-10/h2-7,12H,1,8-9H2 |

InChI Key |

GQOUVUKUNQLOFP-UHFFFAOYSA-N |

Canonical SMILES |

C=CC(=O)CNCC1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Synthesis Pathways

Foundational Synthetic Routes to β-Enaminones

The synthesis of β-enaminones, such as 1-(Benzylamino)but-3-en-2-one, is fundamentally achieved through the reaction of a β-dicarbonyl compound with a primary or secondary amine. ijcce.ac.iracgpubs.org This transformation is a cornerstone of organic synthesis, providing access to a versatile class of intermediates. mdpi.com

Condensation Reactions Involving Benzylamine (B48309) and Carbonyl Precursors

The most direct and widely employed method for synthesizing β-enaminones is the condensation reaction between a 1,3-dicarbonyl compound and an amine. mdpi.comajgreenchem.comderpharmachemica.com In the specific case of this compound, this would involve the reaction of benzylamine with a suitable butenone precursor. A common approach involves reacting acetylacetone (B45752) with benzylamine. ijcce.ac.ir This reaction is often carried out by refluxing the reactants in an aromatic solvent with azeotropic removal of the water formed during the condensation. mdpi.comderpharmachemica.com However, this traditional method can suffer from drawbacks such as long reaction times, low yields, and the use of hazardous organic solvents. ajgreenchem.comasianpubs.org

The general mechanism involves the nucleophilic attack of the amine on one of the carbonyl groups of the β-dicarbonyl compound, followed by dehydration to form the stable enaminone structure. The conjugation of the amino group with the carbonyl group through the carbon-carbon double bond lends additional stability to the resulting molecule. mdpi.com

Catalyst-Mediated Synthesis

To overcome the limitations of traditional condensation methods, a variety of catalysts have been developed to facilitate the synthesis of β-enaminones, offering improved yields, shorter reaction times, and milder reaction conditions. These can be broadly categorized into heterogeneous and homogeneous catalysis.

Heterogeneous catalysts are advantageous due to their ease of separation from the reaction mixture and potential for recyclability, aligning with the principles of green chemistry. mdpi.comresearcher.life Several solid-supported catalysts have been successfully employed for β-enaminone synthesis.

PPA-SiO2: Polyphosphoric acid supported on silica (B1680970) gel (PPA-SiO2) has been demonstrated as an efficient and inexpensive heterogeneous catalyst for the synthesis of β-enaminones under solvent-free conditions. mdpi.com This method offers good to excellent yields and tolerates a variety of functional groups on both aromatic and aliphatic amines. mdpi.com The proposed mechanism involves the activation of the ketonic carbon by the catalyst, facilitating the nucleophilic attack of the amine. mdpi.com

ZnAl2O4@ZnO: A nanocatalyst composed of ZnAl2O4@ZnO has been shown to be highly effective for the chemo- and regioselective synthesis of β-enaminones and their derivatives under solvent-free conditions at room temperature. researcher.lifeajchem-a.comresearchgate.net This catalyst is recyclable and provides good yields. researcher.liferesearchgate.net

Other Solid Catalysts: Other solid catalysts, such as silica-supported ferric sulfate (B86663) (Fe(HSO4)3-SiO2) and ZSM-5 zeolites, have also been utilized to promote the synthesis of β-enaminones. mdpi.comresearchgate.net

Below is a table summarizing the use of various heterogeneous catalysts in the synthesis of β-enaminones.

Homogeneous catalysts, which are in the same phase as the reactants, can also effectively promote the synthesis of β-enaminones. rsc.org

Gold(I) and Gold(III) Complexes: Gold complexes, such as [(PPh3)AuCl]/AgOTf and gold(III) N-heterocyclic carbene complexes, have been used as catalysts. nih.govacs.org The combination of [(PPh3)AuCl]/AgOTf allows for the reaction to proceed under solvent-free conditions at room temperature with low catalyst loading, affording excellent yields. nih.gov Gold(III) complexes have also been shown to be effective, exhibiting superior activity compared to their gold(I) counterparts in some cases. acs.org

Copper Catalysts: Copper-catalyzed reactions, including [4+2] annulation reactions, have been developed for the synthesis of functionalized heterocycles from β-enaminones. rsc.org

Other Metal Catalysts: A wide range of other metal catalysts, including Sc(OTf)3, Zn(OAc)2·6H2O, ZrOCl2·8H2O, and CoCl2, have been employed to facilitate the condensation of amines with 1,3-dicarbonyl compounds. rsc.org Bismuth(III) trifluoroacetate (B77799) has been shown to be a highly efficient and reusable catalyst for this transformation in aqueous media. researchgate.net

Below is a table summarizing the use of various homogeneous catalysts in the synthesis of β-enaminones.

Solvent-Free and Environmentally Conscious Approaches

In line with the growing emphasis on green chemistry, significant efforts have been directed towards developing solvent-free and environmentally friendly methods for β-enaminone synthesis. ajgreenchem.comajgreenchem.com

Solvent-Free Synthesis: Many of the catalyzed reactions mentioned above can be performed under solvent-free conditions. mdpi.comajgreenchem.comnih.gov For instance, the reaction of aromatic amines with β-dicarbonyl compounds can be achieved by heating at 120 °C without any solvent or catalyst, affording high yields and simplifying the work-up procedure. ajgreenchem.comajgreenchem.com

Microwave Irradiation: The use of microwave irradiation has been shown to significantly accelerate the synthesis of N-aryl-β-enaminones without the need for a solvent. asianpubs.org This method drastically reduces reaction times compared to traditional heating. asianpubs.org Natural organic acids like lactic and citric acid have been used as green catalysts in microwave-assisted, solvent-free syntheses. jcsp.org.pk

Electrochemical Synthesis: An environmentally benign electrochemical method for synthesizing enaminones has been reported, involving a decarboxylative coupling reaction of α-keto acids. rsc.org This approach utilizes a redox catalyst and avoids the use of harsh reagents. rsc.org

Visible-Light Induced Synthesis: A photocatalyst-free synthesis of β-enaminones has been developed using visible light, where 4-acyl-1,4-dihydropyridines act as dual-function reagents. nih.gov

Advanced Synthetic Strategies for Substituted Enaminones

Beyond the fundamental synthesis of the β-enaminone core, advanced strategies have been developed to introduce a wide range of substituents and create molecular diversity. These methods are crucial for accessing enaminones with specific properties for various applications.

Multi-component Reactions: Three-component reactions involving substituted β-nitrostyrenes, β-dicarbonyl compounds, and amines provide a direct route to highly functionalized β-enaminones under mild conditions. rsc.org

Transamination Reactions: The synthesis of N,N-disubstituted enaminones can be achieved through a transamination reaction, where the amino group of an existing enaminone is exchanged. researchgate.net This approach, particularly when carried out in a green solvent like ethyl lactate, offers a sustainable pathway to diverse enaminones. researchgate.net

C-H Functionalization and Annulation: Site-selective transformations of β-enaminones via transition-metal-catalyzed C-H activation and annulation have emerged as powerful tools for constructing complex heterocyclic and polyaromatic scaffolds. rsc.org

Functionalization of the α-Position: The α-position of the enaminone can be functionalized through various reactions, including sulfenylation and dicarbonylation, leading to the synthesis of fully substituted thiazoles and other heterocycles. thieme-connect.comacs.org

Cyclic Enaminones in Alkaloid Synthesis: Cyclic enaminones are valuable intermediates in the total synthesis of various alkaloids, where they serve as building blocks for constructing the core azacyclic structures. rsc.org

Multi-component Reactions and Cascade Strategies

Multi-component reactions (MCRs) and cascade strategies represent highly efficient approaches in organic synthesis, enabling the construction of complex molecules from simple starting materials in a single pot. slideshare.netrsc.org These methods are prized for their atom economy, reduced waste generation, and operational simplicity. slideshare.net

In the context of synthesizing structures related to this compound, several MCRs have been reported. For instance, a novel multicomponent reaction involving arylacetic acids and isocyanides has been shown to produce α-acyloxyacrylamides. nih.gov While not directly yielding the target compound, this illustrates the power of MCRs in assembling key structural motifs. These intermediates can then be subjected to rearrangement reactions to generate diverse heterocyclic compounds. nih.gov

Cascade reactions, which involve a series of intramolecular transformations, are also pivotal. These reactions proceed sequentially without the need for isolating intermediates, making them highly efficient. slideshare.net An example of a relevant cascade process is the synthesis of 1,3-oxazinan-2-ones using CO2, an aminopropanol (B1366323) derivative, and an alkynol, which proceeds via an alkynol-supported cascade strategy. chinesechemsoc.org While the final product is different, the underlying principles of sequential bond formation are applicable to the synthesis of complex amino ketones.

A notable example is a zinc-mediated carbonyl alkylative amination (CAA) reaction, which provides a pathway to α-branched amines. acs.org This three-component reaction between an amine, an aldehyde, and an alkyl halide offers a powerful tool for creating C(sp3)-rich nitrogen-containing compounds. acs.org The optimization of this reaction has demonstrated near-quantitative yields with various amines and primary iodides. acs.org

| Reaction Type | Key Features | Relevance to Synthesis |

| Multi-component Reactions (MCRs) | Multiple starting materials react in a single step. | Efficient assembly of core structural units. |

| Cascade Reactions | A series of consecutive intramolecular reactions. | Avoids isolation of intermediates, increasing efficiency. slideshare.net |

| Carbonyl Alkylative Amination (CAA) | A three-component reaction forming α-branched amines. acs.org | Direct route to complex amine structures. acs.org |

Regio- and Stereoselective Synthesis

The precise control over the spatial arrangement of atoms within a molecule, known as stereoselectivity, and the control over which constitutional isomer is formed, known as regioselectivity, are paramount in modern organic synthesis.

Regioselectivity:

The synthesis of substituted 1,2,3-triazoles from enaminones demonstrates the importance of regiocontrol. bohrium.com The reaction conditions, particularly the choice of base and solvent, can direct the reaction to yield specific regioisomers. bohrium.com Similarly, the synthesis of polycyclic heterocycles can be guided by the regioselective generation of benzyne (B1209423) intermediates. rsc.org Microwave-assisted synthesis of 1,4-benzoxazines also highlights the role of a base in achieving regioselective O-alkylation. organic-chemistry.org

Stereoselectivity:

Stereoselective synthesis is crucial for producing a single, desired stereoisomer. For example, the synthesis of certain interleukin-1beta-converting enzyme (ICE) inhibitors has been achieved through an 18-step stereoselective route. nih.gov Another instance is the stereoselective synthesis of pinane-based 2-amino-1,3-diols, where the relative stereochemistry was confirmed using advanced spectroscopic techniques. beilstein-journals.org The synthesis of cyclopentenyl spiroisoxazolones showcases how both syn- and anti-diastereomers can be selectively generated by altering reaction conditions. rsc.orgrsc.org Furthermore, the synthesis of 1,6-diazecanes proceeds via a stereocontrolled tandem aza-Prins type reaction. rsc.org

The development of a pseudo-multicomponent protocol for synthesizing 1,3-disubstituted imidazolidin-2-ones also relies on stereochemical control, starting from trans-(R,R)-diaminocyclohexane. mdpi.com The enantioselective reductive amination of α-keto acids to produce α-N-benzylamino acids has been achieved with high enantiomeric excess using rhodium catalysts with chiral phosphine (B1218219) ligands. acs.org

| Control Type | Description | Example Application |

| Regioselectivity | Control over the position of bond formation to yield a specific constitutional isomer. | Synthesis of specific 1,2,3-triazole isomers. bohrium.com |

| Diastereoselectivity | Control over the formation of one diastereomer over another. | Selective synthesis of syn- and anti-cyclopentenyl spiroisoxazolones. rsc.orgrsc.org |

| Enantioselectivity | Control over the formation of one enantiomer over its mirror image. | Asymmetric reductive amination to produce specific enantiomers of α-N-benzylamino acids. acs.org |

Scalability Considerations in Synthetic Design

The transition of a synthetic route from a laboratory-scale experiment to large-scale industrial production presents a unique set of challenges. Scalability requires that the synthesis is not only high-yielding but also safe, cost-effective, and environmentally benign.

Research into scalable syntheses is ongoing. For instance, an efficient and scalable approach for producing trifluoromethyl vinamidinium salts has been developed, with the potential for scaling up to 50-gram batches. enamine.net Similarly, a one-pot procedure for producing 2-alkyl-substituted benzothiazoles has been scaled to produce up to 350-gram quantities in a single run. enamine.net The development of a scalable synthesis for imidazole (B134444) derivatives has also been reported. google.com

A diversity-oriented synthesis (DOS)-like approach has been elaborated for the multigram scale synthesis of 3D-shaped spirocyclic piperidines. chemrxiv.org This highlights the potential for scalable production of complex and medicinally relevant building blocks. chemrxiv.org The synthesis of cyclopentenyl spiroisoxazolones has also been shown to be scalable, maintaining high stereoselectivity and efficiency at a larger scale. rsc.org

Key factors in designing scalable syntheses include:

Cost and availability of starting materials.

Safety of the reaction conditions.

Efficiency and robustness of the reaction.

Ease of purification of the final product.

Environmental impact of the process.

Chemical Reactivity and Mechanistic Investigations

Overview of Reactivity Profiles

The reactivity of 1-(Benzylamino)but-3-en-2-one is fundamentally derived from the electronic nature of its constituent functional groups: a secondary amine, a conjugated double bond, and a ketone. This arrangement forms a vinylogous amide, or enaminone, system (N-C=C-C=O), which results in delocalized electron density across these atoms. This delocalization is key to understanding its chemical behavior.

Nucleophilic and Electrophilic Characteristics

The conjugated enaminone system in this compound creates distinct electron-rich (nucleophilic) and electron-poor (electrophilic) sites within the molecule. The lone pair of electrons on the nitrogen atom can be delocalized into the π-system, increasing the electron density at the α-carbon (Cα, adjacent to the carbonyl group) and making it a soft nucleophilic center. The nitrogen atom itself, with its lone pair, can also act as a nucleophile.

Conversely, the carbonyl carbon (C=O) is a primary electrophilic center, susceptible to attack by nucleophiles. The conjugation also renders the β-carbon (Cβ, adjacent to the Cα) electrophilic, allowing for conjugate or 1,4-addition reactions. Enaminones are therefore considered versatile building blocks in organic synthesis due to their ability to react with both electrophiles and nucleophiles. researchgate.net

The molecule's dual reactivity is summarized in the table below.

| Reactive Site | Atom | Character | Potential Reactants |

| Nucleophilic Center | Nitrogen (N) | Hard Nucleophile | Alkyl halides, Acyl chlorides |

| Nucleophilic Center | α-Carbon (Cα) | Soft Nucleophile | Michael acceptors, Aldehydes |

| Electrophilic Center | Carbonyl Carbon | Hard Electrophile | Organometallic reagents, Hydrides |

| Electrophilic Center | β-Carbon (Cβ) | Soft Electrophile | Soft nucleophiles (e.g., cuprates, enamines) |

Role of the Enaminone Moiety in Reaction Selectivity

The enaminone moiety is the central determinant of reaction selectivity in this compound. The delocalized electronic structure allows it to direct the course of a reaction, often with high regioselectivity. The specific site of attack by a reagent is influenced by factors such as the nature of the reagent (hard vs. soft nucleophiles/electrophiles) and the reaction conditions. nih.gov

For instance, hard nucleophiles (like organolithium reagents) tend to attack the hard electrophilic center, the carbonyl carbon, in a 1,2-addition. Soft nucleophiles (like Gilman cuprates or other enamines) are more likely to attack the soft electrophilic β-carbon in a 1,4-conjugate addition (Michael addition).

Furthermore, the substituent on the nitrogen atom—in this case, the benzyl (B1604629) group—can sterically and electronically influence reactivity. Electron-withdrawing groups attached to the acyl portion of other enaminones have been shown to increase the reactivity of the molecule. nih.govacs.org The enaminone framework is a crucial synthon for creating a variety of heterocyclic and carbocyclic compounds through site-selective transformations. nih.govrsc.org

Reaction Types and Pathways

The multifaceted reactivity of this compound allows it to participate in a variety of reaction types, which are explored below.

Condensation Reactions

Condensation reactions involve the joining of two molecules, often with the elimination of a small molecule like water. nih.gov Enaminones are known to undergo self-condensation reactions, and it is plausible that this compound could participate in such transformations under appropriate conditions, potentially catalyzed by acid. researchgate.net

Additionally, the nucleophilic α-carbon can react with electrophilic carbonyl compounds, such as aldehydes, in aldol-type condensation reactions. The benzylamine (B48309) portion of the molecule can also engage in condensation reactions. For example, primary and secondary amines react with aldehydes and ketones to form imines and enamines, respectively. nih.gov A notable example is the benzoin (B196080) condensation, which involves the reaction of two aldehydes. wikipedia.org

Oxidation and Reduction Transformations

Oxidation: The enaminone structure contains several sites susceptible to oxidation. The benzylamino group is a key target for oxidative reactions. Oxidative debenzylation can be achieved using various reagents, such as a bromo radical generated from alkali metal bromides, to yield the corresponding amide or primary enaminone. semanticscholar.orgnih.gov Other methods for the chemoselective oxidative debenzylation of N-benzyl amines have been reported using agents like ceric ammonium (B1175870) nitrate. researchgate.netrsc.org Furthermore, the selective aerobic oxidation of benzyl amines can lead to the formation of imines. advanceseng.com The alkene moiety (C=C) could also be a site for oxidation, leading to epoxidation or oxidative cleavage depending on the reagents used.

Reduction: The reduction of this compound can target the ketone, the carbon-carbon double bond, or the N-benzyl group.

Carbonyl and Alkene Reduction: Catalytic hydrogenation (e.g., using H₂ with Pd, Pt, or Ni catalysts) can reduce both the carbonyl group to a hydroxyl group and the C=C double bond to a single bond. The reduction of enaminones derived from cyclic diones has been shown to produce aminocyclohexanols. rsc.org Selective reduction of the carbonyl group can be achieved using hydride reagents like sodium borohydride (B1222165) (NaBH₄).

Debenzylation: The N-benzyl group can be removed via hydrogenolysis. Catalytic transfer hydrogenation, using a palladium catalyst and a hydrogen source like ammonium formate, is a common method for N-debenzylation. mdma.chnih.govsciencemadness.org

The potential products of these transformations are outlined below.

| Transformation | Reagent Examples | Potential Product |

| Oxidation | Ceric Ammonium Nitrate, NaBr/Oxone® | 1-Aminobut-3-en-2-one |

| Reduction (Carbonyl) | NaBH₄ | 1-(Benzylamino)but-3-en-2-ol |

| Reduction (Full Saturation) | H₂, Pd/C | 4-(Benzylamino)butan-2-ol |

| Reductive Debenzylation | H₂, Pd/C, Ammonium Formate | 4-Aminobutan-2-one or 4-Aminobutan-2-ol |

Nucleophilic Substitution Reactions

Nucleophilic substitution is a fundamental reaction class where a nucleophile displaces a leaving group on an electrophilic substrate. organic-chemistry.orgwikipedia.orgmasterorganicchemistry.com In the context of this compound, the molecule itself primarily acts as the nucleophile. The nitrogen atom, with its lone pair of electrons, can act as a nucleophile, attacking an electrophilic carbon (e.g., on an alkyl halide) to form a quaternary ammonium salt. chemguide.co.uk This reactivity is typical for secondary amines. masterorganicchemistry.com

The nucleophilicity of the α-carbon allows it to participate in reactions that are mechanistically related to nucleophilic substitution, such as conjugate additions, which can be viewed as a 1,4-nucleophilic substitution on an α,β-unsaturated system. However, a classic Sₙ2 reaction where the enaminone displaces a leaving group is driven by the nucleophilicity of its nitrogen or α-carbon centers.

Reaction Mechanism Elucidation

The elucidation of reaction mechanisms for compounds like this compound is critical for understanding its reactivity and for the rational design of synthetic routes to more complex molecules. Mechanistic studies for this vinylogous amide often focus on its participation in cycloaddition reactions, such as the aza-Diels-Alder reaction, and its use as a precursor in the synthesis of heterocyclic compounds like pyrroles. These investigations typically involve a combination of identifying key intermediates, kinetic analysis, stereochemical studies of the products, and understanding the role of catalysts.

The identification of transient species is fundamental to piecing together a reaction pathway. For reactions involving this compound, the nature of the intermediates depends heavily on the reaction type and conditions.

In the context of aza-Diels-Alder reactions , where this compound can act as the azadiene component, the mechanism can be either concerted or stepwise. A concerted pericyclic mechanism proceeds without any discrete intermediates, involving a single, cyclic transition state. However, a stepwise mechanism involves the formation of a distinct intermediate. Under Lewis acid catalysis, the mechanism is often proposed to shift to a stepwise pathway involving a zwitterionic intermediate consistent with a Mannich-Michael reaction sequence. wikipedia.org This intermediate arises from the nucleophilic attack of the diene on the activated, electron-deficient imine.

In the synthesis of substituted pyrroles , for which enaminones are common precursors, several types of intermediates have been proposed based on the specific reaction partners and catalysts.

Ketimine Intermediates : In reactions with α-halo ketones, a proposed mechanism involves the formation of a ketimine intermediate which then undergoes intramolecular condensation and dehydration to form the pyrrole (B145914) ring. nih.gov

Imidazoline (B1206853) Intermediates : In silver-catalyzed [3+2]-dipolar cycloaddition reactions between β-enaminones and isocyanoacetates, an imidazoline intermediate is formed. This intermediate then undergoes ring fragmentation and recyclization to yield the final pyrrole product. nih.gov

Propargylated β-enaminone : In certain multicomponent reactions for pyrrole synthesis, a key intermediate is a propargylated β-enaminone, which subsequently undergoes a ruthenium-catalyzed 5-exo-dig annulation. researchgate.net

Computational studies, alongside experimental trapping and spectroscopic analysis, are crucial tools for identifying and characterizing these often short-lived intermediates. flinders.edu.aunih.govresearchgate.net

Table 1: Potential Reaction Intermediates in Reactions of this compound

| Reaction Type | Proposed Intermediate | Method of Identification |

| Aza-Diels-Alder (Lewis Acid Catalyzed) | Zwitterionic Intermediate | Mechanistic Postulation, Computational Modeling |

| Pyrrole Synthesis (with α-halo ketones) | Ketimine Species | Mechanistic Postulation based on product structure |

| Pyrrole Synthesis (with isocyanoacetates) | Imidazoline Heterocycle | Mechanistic Studies on related β-enaminones |

| Pyrrole Synthesis (Multicomponent) | Propargylated β-enaminone | GC-MS experiments and mechanistic proposals |

Kinetic studies provide quantitative data on reaction rates, allowing for the determination of activation parameters such as enthalpy (ΔH‡) and entropy (ΔS‡) of activation. These parameters offer deep insight into the transition state of the rate-determining step.

For cycloaddition reactions, a key question is whether the mechanism is concerted or stepwise. A concerted [4+2] cycloaddition, like the Diels-Alder reaction, is characterized by a highly ordered transition state. This is typically reflected in a large, negative entropy of activation, as the two reacting molecules lose significant translational and rotational freedom upon forming the transition state complex.

The Kinetic Isotope Effect (KIE) is a powerful tool for probing the structure of the transition state. youtube.com It involves measuring the change in reaction rate upon isotopic substitution at a specific atom.

A primary KIE is observed when a bond to the isotopically labeled atom is broken or formed in the rate-determining step. For example, substituting a hydrogen with deuterium (B1214612) (kH/kD > 1) at a position where C-H bond cleavage occurs would confirm that this bond breaking is part of the rate-limiting step.

A secondary KIE involves isotopic substitution at a position where bonds are not broken but whose hybridization or bonding environment changes during the rate-determining step. This can provide subtle details about the geometry of the transition state.

While specific kinetic data for this compound is not extensively documented in readily available literature, studies on analogous cycloaddition reactions provide a framework for what would be expected. nih.govnih.gov For instance, a concerted aza-Diels-Alder reaction would be expected to show a low enthalpy of activation and a significantly negative entropy of activation. nih.gov Computational studies can further complement experimental kinetics by modeling transition state energies and predicting KIEs. nih.gov

Table 2: Representative Activation Parameters for Concerted vs. Stepwise Cycloadditions

| Mechanism Type | Typical ΔH‡ (kJ/mol) | Typical ΔS‡ (J/mol·K) | Expected Primary KIE |

| Concerted | 40 - 60 | -120 to -150 | Near unity (1) unless C-H bond is breaking |

| Stepwise (First step is RDS) | 60 - 100 | -40 to -80 | Near unity (1) if C-H bond breaking is not in RDS |

| Stepwise (Second step is RDS) | Variable | Variable | Can be significant if C-H bond is broken in RDS |

Note: These are illustrative values based on similar cycloaddition reactions and serve to highlight the expected differences.

The stereochemical outcome of a reaction provides crucial clues about the mechanism. For cycloaddition reactions involving this compound, the analysis of diastereoselectivity and enantioselectivity is particularly informative.

In the context of the Diels-Alder reaction , the stereochemistry of the reactants is typically preserved in the product, a hallmark of a concerted mechanism. This is known as a stereospecific reaction. masterorganicchemistry.com For example, the relative stereochemistry of substituents on the dienophile is retained in the newly formed six-membered ring. Furthermore, Diels-Alder reactions often exhibit a preference for the endo product over the exo product, a phenomenon explained by secondary orbital interactions in the transition state (kinetic control). masterorganicchemistry.com However, at higher temperatures where the reaction becomes reversible, the more thermodynamically stable exo product may be favored. masterorganicchemistry.com

In reactions that proceed through a planar intermediate, such as a carbocation in an SN1-type mechanism, loss of stereochemical information can occur. The nucleophile can attack the planar intermediate from either face with roughly equal probability, leading to a racemic or near-racemic mixture of products. libretexts.org

For this compound, participating in an aza-Diels-Alder reaction, high stereoselectivity is often observed. The use of chiral auxiliaries on the nitrogen atom or the use of chiral catalysts can induce facial selectivity, leading to the preferential formation of one enantiomer. wikipedia.orgnih.gov The absolute configuration of the product is often determined by X-ray crystallography, which provides definitive proof of the stereochemical course of the reaction. nih.gov

Catalysts can profoundly alter the mechanism of a reaction, opening up lower-energy pathways and often influencing selectivity.

Lewis Acid Catalysis : In aza-Diels-Alder reactions, Lewis acids play a crucial role. They coordinate to the nitrogen atom of the imine functionality (or a related nitrogen-containing group), lowering the energy of the LUMO (Lowest Unoccupied Molecular Orbital). This activation increases the dienophile's reactivity and can change the mechanism from a high-energy concerted pathway to a lower-energy stepwise Mannich-Michael pathway. wikipedia.org This mechanistic shift is a key strategy in promoting reactions that would otherwise require harsh conditions.

Chiral Catalysis : The development of asymmetric catalysis has been pivotal for controlling the stereochemical outcome. Chiral Lewis acids, such as copper(I) complexes with chiral ligands like BINAP or phosphino-oxazolines, can create a chiral environment around the substrate. nih.govnih.gov This forces the incoming reactant to approach from a specific face, leading to high enantioselectivity in the product.

Organocatalysis : Non-metal catalysts can also direct these reactions. For instance, chiral secondary amines like proline can catalyze aza-Diels-Alder reactions. The mechanism often involves the formation of an enamine from the diene and the catalyst, and the stereochemical outcome is directed by features like hydrogen bonding between the catalyst's carboxylic acid group and the imine nitrogen in the transition state. wikipedia.org

In the synthesis of pyrroles from enaminones, various transition metal catalysts, including gold, iridium, and ruthenium, have been employed. nih.govresearchgate.netorganic-chemistry.org These catalysts operate through diverse mechanisms, such as activating alkynes for nucleophilic attack or facilitating cyclization/annulation steps via organometallic intermediates.

Derivatization and Structural Modification

Strategies for Functional Group Derivatization

Functional group derivatization is a common strategy employed to enhance the analytical detection of a compound or to modify its chemical reactivity for synthetic purposes. jfda-online.com For 1-(Benzylamino)but-3-en-2-one, the primary sites for such modifications are the enone moiety and the secondary amine of the benzylamino group.

Chemical derivatization is frequently used to improve the volatility and thermal stability of compounds for analysis by gas chromatography-mass spectrometry (GC-MS). jfda-online.com The active hydrogen on the nitrogen atom of the benzylamino group is a prime candidate for silylation. This process typically involves reacting the compound with a silylating agent, such as bis(trimethylsilyl)trifluoroacetamide (BSTFA) or another trimethylsilyl (B98337) (TMS) donor. jfda-online.commdpi.com The resulting trimethylsilyl derivative exhibits improved chromatographic properties, allowing for enhanced detection and more reliable quantification. jfda-online.com While silylation is a standard and applicable technique for compounds containing N-H bonds, its primary utility is in preparing the molecule for specific analytical procedures.

The benzylamino group is a versatile handle for structural modification through various reactions targeting the secondary amine.

Acylation: The nitrogen atom can be acylated using reagents like fluorinated anhydrides. This conversion to a fluoroacyl derivative can alter the molecule's electronic properties and improve its characteristics for chromatographic separation. jfda-online.com

Alkylation: Further substitution on the nitrogen atom can be achieved through alkylation. For instance, studies on related pyrimidine (B1678525) structures involved the synthesis of various N-alkylbenzylamino derivatives to probe structure-activity relationships. researchgate.net

Substitution: The entire benzylamino group can be the target of substitution reactions. Current time information in Bangalore, IN. In the synthesis of related compounds, such as analogs of Anacardic acid, the benzylamine (B48309) moiety is modified by coupling with a variety of different amines to generate a library of derivatives for biological screening. derpharmachemica.com Similarly, extensive modifications of the benzylamino functionality have been explored in the development of 3-aminocyclohex-2-en-1-one derivatives. umich.edu

Synthesis of Analogs and Related Structures

The synthesis of analogs of this compound by introducing substituents or building entirely new molecular frameworks is critical for exploring its chemical space and potential applications.

The introduction of substituents onto the core structure or the benzyl (B1604629) ring can profoundly influence the molecule's steric and electronic properties, reactivity, and conformation. Studies on analogous cyclohexenone derivatives provide insight into these effects.

For example, the introduction of two methyl groups on the cyclohexene (B86901) ring, as in 3-(Benzylamino)-5,5-dimethylcyclohex-2-en-1-one, adds steric bulk that restricts the ring's conformational flexibility and increases the molecule's lipophilicity compared to the unsubstituted parent compound. The substitution of a hydrogen atom with a heavy halogen, such as in 3-(benzylamino)-2-iodo-5,5-dimethylcyclohex-2-en-1-one, significantly increases the molecular weight and alters the electronic distribution within the enone system.

In other related compound series, the electronic nature of substituents has been shown to be critical. For certain pyrimidine-based enzyme inhibitors, maximal activity was achieved with a combination of a benzylamino group and a nitro group on the phenyl ring; replacing the nitro group with an amino or azido (B1232118) group led to a significant loss of activity. researchgate.net Research on CXCR2 antagonists revealed that electron-withdrawing groups on one aromatic ring enhanced biological activity, while introducing hydroxyl groups could decrease it. umich.edu

| Compound Name | Key Structural Feature | Effect of Substitution | Reference |

|---|---|---|---|

| 3-(Benzylamino)cyclohex-2-en-1-one | Parent cyclohexenone structure | Baseline for comparison. | |

| 3-(Benzylamino)-5,5-dimethylcyclohex-2-en-1-one | Gem-dimethyl group at C-5 | Increases steric bulk and lipophilicity; restricts conformational flexibility. | |

| 3-(Benzylamino)-2-iodo-5,5-dimethylcyclohex-2-en-1-one | Iodine at C-2 | Significantly increases molecular weight; alters electronic distribution. | |

| 2,4-Diamino-6-(4-benzylamino-3-nitrophenyl)-6-ethylpyrimidine | Nitro group on benzylamino ring | Confers maximal enzyme inhibitory activity compared to amino or azido groups. | researchgate.net |

The combined functionalities of this compound make it a valuable precursor for the construction of diverse heterocyclic compounds. Current time information in Bangalore, IN.sioc-journal.cnopenmedicinalchemistryjournal.com The enamine/enone structure can participate in various cyclization and domino reactions to yield more complex molecular architectures.

Notable examples from related benzylamino-containing precursors include:

Benzo openmedicinalchemistryjournal.comnih.govazepino[3,2-b]indol-12(10H)-ones: A related chalcone (B49325) derivative, 1-[2-(benzylamino)phenyl]-3-(4-fluorophenyl)prop-2-en-1-one, serves as a key intermediate in a two-step synthesis to produce this complex, multi-ring heterocyclic system. thieme-connect.com

Benzimidazoles: In a related system, the benzylamino group participates in a base-promoted reductive cyclization. Specifically, 2,4-Diamino-6-(4-substituted benzylamino-3-nitrophenyl)-6-ethylpyrimidines can be cyclized to form benzimidazole-N-oxides. researchgate.net

3,4-dihydro-2H-1,4-benzooxazines: These six-membered heterocycles can be synthesized in a one-pot domino reaction. The process uses bidentate nucleophiles, such as 2-(benzylamino)phenols, which react with vinyl selenones in an addition-cyclization cascade. chim.it

The versatility of the benzylamino-enone scaffold allows it to act as a building block for a wide variety of six- and seven-membered heterocyclic compounds, which are prevalent in biologically active molecules. openmedicinalchemistryjournal.comchim.it

Advanced Spectroscopic Characterization Techniques

Vibrational Spectroscopy Applications (FT-IR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of a molecule. wikipedia.org These methods are fundamental in identifying functional groups and studying intermolecular and intramolecular interactions. For a non-linear molecule with N atoms, there are 3N-6 normal modes of vibration. libretexts.org

The structure of 1-(Benzylamino)but-3-en-2-one contains several key functional groups: a secondary amine (N-H), a ketone (C=O), an alkene (C=C), a benzyl (B1604629) group, and a methyl group. Each of these groups exhibits characteristic absorption bands in the IR spectrum.

N-H Stretching: Secondary amines typically show a single, weak to medium absorption band in the range of 3350-3310 cm⁻¹. msu.edu However, extensive hydrogen bonding, as is common in β-enaminones, can cause this peak to broaden and shift to a lower frequency. msu.eduruc.dk

C-H Stretching: Aromatic and vinylic C-H stretching vibrations are expected just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region. vscht.cz Aliphatic C-H stretching from the methyl and methylene (B1212753) groups occurs just below 3000 cm⁻¹, in the 2960-2850 cm⁻¹ range. libretexts.org

C=O Stretching: The carbonyl (ketone) group gives rise to a very strong and sharp absorption band. libretexts.org For a conjugated ketone, this band is typically found in the 1685-1665 cm⁻¹ region. libretexts.org Intramolecular hydrogen bonding can further lower this frequency.

C=C and C=N Stretching: The stretching of the C=C bond in the enamine system is coupled with the C=N character, resulting in strong bands in the 1650-1550 cm⁻¹ region. Aromatic C=C stretching vibrations from the benzyl group also appear in this range. vscht.cz

N-H Bending: The in-plane bending vibration of the N-H group is typically observed between 1650 and 1550 cm⁻¹. msu.edu

The IR spectrum for this compound provided by the NIST WebBook shows characteristic peaks that align with these expectations. nist.gov A comprehensive assignment requires distinguishing between the various overlapping bands in the fingerprint region (below 1500 cm⁻¹).

Table 1: Characteristic Vibrational Frequencies for this compound This table combines data from the NIST database with typical values for related functional groups.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Observed Wavenumber (cm⁻¹) |

| N-H | Stretching | 3350 - 3310 (broadened by H-bond) | Broad absorption |

| Aromatic C-H | Stretching | 3100 - 3000 | Multiple weak bands |

| Vinylic C-H | Stretching | 3100 - 3050 | Weak band |

| Aliphatic C-H | Stretching | 2960 - 2850 | Multiple bands |

| C=O (Ketone) | Stretching | 1685 - 1665 (lowered by H-bond) | ~1650 |

| C=C / C=N | Stretching | 1650 - 1550 | Strong bands |

| N-H | Bending | 1650 - 1550 | Present in conjugated system |

Raman spectroscopy is a complementary technique to FT-IR. ojp.gov It is particularly sensitive to the vibrations of non-polar bonds, and would be effective in identifying the C=C and aromatic ring stretching modes. iiconservation.org

A significant feature of β-enaminones like this compound is the formation of a strong intramolecular hydrogen bond between the amine proton (N-H) and the carbonyl oxygen (C=O). ruc.dk This interaction creates a stable six-membered pseudo-aromatic ring. nih.gov

The presence and strength of this hydrogen bond can be inferred from several spectroscopic features:

Broadening of the N-H Stretching Band: The N-H stretching vibration in the IR spectrum becomes very broad and shifts to a lower frequency (red-shift), often appearing as a wide absorption in the 3200-2500 cm⁻¹ range. nih.gov

Red-Shift of the C=O Stretching Band: The involvement of the carbonyl oxygen in hydrogen bonding weakens the C=O double bond, causing its stretching frequency to decrease. mdpi.com

Appearance of Hydrogen Bond Vibrational Modes: The hydrogen bond itself has characteristic vibrational modes, such as stretching and bending, that can sometimes be observed at lower frequencies. nih.govnih.gov

Studies on analogous compounds, such as 4-phenylamino-pent-3-en-2-one, have confirmed the stability of the aminoketone tautomer due to this strong intramolecular hydrogen bond. ruc.dk The analysis of these spectral shifts provides insight into the electronic delocalization within the O=C-C=C-N fragment. ruc.dk

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. oregonstate.edu One-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments provide unambiguous evidence for the molecular structure.

The ¹H NMR spectrum of this compound is expected to show distinct signals for each chemically non-equivalent proton. The chemical shift (δ) of each proton is influenced by its local electronic environment. libretexts.org

N-H Proton: The signal for the amine proton is typically broad and its chemical shift is highly variable, depending on solvent, concentration, and temperature. msu.edu Due to the strong intramolecular hydrogen bond, it is expected to be significantly deshielded, appearing far downfield (δ > 10 ppm).

Aromatic Protons (C₆H₅): The five protons of the benzyl group's phenyl ring will appear in the aromatic region, typically between δ 7.0 and 8.0 ppm. libretexts.org

Vinyl Protons (=CH-): The two protons on the C=C double bond are in different environments. They are expected to resonate between δ 4.5 and 7.0 ppm and will show coupling to each other (J-coupling). oregonstate.edu

Benzyl Methylene Protons (-CH₂-): These protons are adjacent to both an aromatic ring and a nitrogen atom, placing their signal in the range of δ 3.5-5.5 ppm. oregonstate.edu They would likely appear as a doublet due to coupling with the N-H proton.

Methyl Protons (-CH₃): The methyl protons are attached to a carbonyl group, which deshields them. Their signal is expected to be a singlet in the range of δ 2.0-2.4 ppm. libretexts.org

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| -NH- | > 10.0 | Broad Singlet |

| Ar-H | 7.0 - 8.0 | Multiplet |

| =CH- | 4.5 - 7.0 | Doublet |

| =CH- | 4.5 - 7.0 | Doublet |

| -CH₂-Ph | 3.5 - 5.5 | Doublet |

| -C(=O)CH₃ | 2.0 - 2.4 | Singlet |

The proton-decoupled ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule. The chemical shift range for ¹³C is much wider than for ¹H, making it easier to resolve individual signals. oregonstate.edubhu.ac.in

Carbonyl Carbon (C=O): The ketone carbonyl carbon is highly deshielded and is expected to have a chemical shift in the range of δ 190-220 ppm. libretexts.org Conjugation and hydrogen bonding may shift this value slightly upfield. msu.edu

Alkene and Aromatic Carbons (C=C, Ar-C): The carbons of the double bond and the aromatic ring typically resonate in the δ 100-150 ppm region. libretexts.orglibretexts.org The specific shifts depend on their substitution and position within the conjugated system.

Benzyl Methylene Carbon (-CH₂-): This carbon, attached to a nitrogen and a phenyl group, is expected in the δ 40-55 ppm range. oregonstate.edu

Methyl Carbon (-CH₃): The methyl carbon adjacent to the carbonyl group typically appears at δ 20-30 ppm. libretexts.org

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

| C=O | 190 - 210 |

| Ar-C (quaternary) | 125 - 150 |

| Ar-CH | 125 - 150 |

| =CH- | 100 - 150 |

| -CH₂- | 40 - 55 |

| -CH₃ | 20 - 30 |

For complex molecules, one-dimensional NMR spectra can suffer from signal overlap. rsc.org Multi-dimensional NMR experiments, such as COSY, HSQC, and HMBC, are used to resolve these ambiguities and confirm the structure. nih.govbitesizebio.com

COSY (Correlation Spectroscopy): This 2D experiment shows correlations between protons that are coupled to each other (typically through 2 or 3 bonds). It would be used to confirm the coupling between the two vinylic protons and between the N-H proton and the benzyl CH₂ protons. rsc.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It provides an unambiguous link between the ¹H and ¹³C assignments for all CH, CH₂, and CH₃ groups. bitesizebio.com

By employing a combination of these advanced spectroscopic methods, a complete and detailed structural characterization of this compound can be achieved.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. For this compound, this method provides valuable insights into its conjugated system. When a molecule absorbs UV or visible light, its electrons are promoted from a ground state to a higher energy excited state. shu.ac.uk The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the nature of its chromophores—the parts of the molecule that absorb light. uzh.ch

In this compound, the key chromophore is the extended conjugated system formed by the nitrogen lone pair, the carbon-carbon double bond, and the carbonyl group (N-C=C-C=O), as well as the phenyl ring of the benzyl group. imist.ma The absorption spectrum of this compound is primarily defined by the energy required to excite electrons within this system.

Electronic Transitions and Conjugation Effects

The electronic structure of this compound allows for several types of electronic transitions upon absorption of UV-Vis radiation. These transitions involve the promotion of electrons from bonding (π) or non-bonding (n) orbitals to anti-bonding (π*) orbitals. shu.ac.ukyoutube.com

The principal transitions for this molecule are:

π → π Transitions: These are high-energy transitions that involve exciting an electron from a π bonding orbital to a π anti-bonding orbital. uzh.ch They are characteristic of unsaturated systems, such as the C=C and C=O double bonds in the enaminone backbone and the aromatic phenyl ring. These transitions typically result in strong absorption bands with high molar absorptivity (ε). shu.ac.uk

n → π Transitions: These transitions involve moving an electron from a non-bonding orbital (the lone pairs on the nitrogen and oxygen atoms) to a π anti-bonding orbital. uzh.chyoutube.com These transitions require less energy than π → π* transitions and thus occur at longer wavelengths. youtube.com However, they are generally less probable, leading to absorption bands of much lower intensity (low ε values). shu.ac.uk

The extent of conjugation in a molecule significantly influences the wavelength of maximum absorption (λmax). As conjugation increases, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) decreases. masterorganicchemistry.com This means less energy is required for the electronic transition, resulting in a shift of the absorption maximum to a longer wavelength (a bathochromic or red shift). libretexts.org

In this compound, the delocalization of electrons across the N-C=C-C=O system, which includes the lone pair on the nitrogen atom, creates an extended conjugated system. This conjugation lowers the energy required for the π → π* transition compared to isolated double bonds. libretexts.org Studies on similar secondary enaminones show that they typically display absorption in the UV range of 292–315 nm in aqueous media. nih.gov The presence of the benzyl group's phenyl ring, another chromophore, can further influence the absorption spectrum.

| Electronic Transition | Orbitals Involved | Typical Energy Requirement | Expected Molar Absorptivity (ε) |

|---|---|---|---|

| π → π | Electron moves from a π bonding orbital to a π anti-bonding orbital. | High | High (1,000 - 10,000 L mol⁻¹ cm⁻¹) shu.ac.uk |

| n → π | Electron moves from a non-bonding orbital (N or O lone pair) to a π anti-bonding orbital. | Low | Low (10 - 100 L mol⁻¹ cm⁻¹) shu.ac.uk |

X-ray Crystallography for Solid-State Structure Elucidation

Determination of Molecular Geometry and Conformation

For this compound, a single-crystal X-ray diffraction study would elucidate its exact solid-state structure. Enaminones are known to possess a high degree of planarity due to the delocalization of π-electrons across the N-C=C-C=O system. researchgate.net The crystal structure would confirm the existence of the keto-enamine tautomer, which is generally more stable than the imino-enol form. imist.maresearchgate.net

Key structural features that would be determined include:

Bond Lengths : The C=C and C-C bonds within the enaminone backbone are expected to have lengths intermediate between typical single and double bonds, providing evidence of electron delocalization. researchgate.net Similarly, the C-N and C=O bond lengths would reflect the degree of conjugation.

Bond Angles : The bond angles around the sp² hybridized carbon and nitrogen atoms would be close to 120°, consistent with a planar or near-planar geometry for the enaminone fragment. researchgate.net

Conformation : Enaminones can exist as different stereoisomers and conformers (e.g., s-cis vs. s-trans). imist.ma X-ray crystallography would unambiguously identify the preferred conformation in the crystal lattice. The structure of similar compounds reveals that an intramolecular hydrogen bond between the N-H proton and the carbonyl oxygen often stabilizes a specific conformation. nih.gov The orientation of the benzyl group relative to the enaminone plane would also be determined, showing any steric hindrance effects. nih.gov

| Structural Parameter | Expected Finding from X-ray Crystallography | Significance |

|---|---|---|

| Tautomeric Form | Confirmation of the keto-enamine form. researchgate.net | Indicates the most stable tautomer in the solid state. |

| Bond Lengths (N-C=C-C=O) | Intermediate lengths suggesting π-delocalization. researchgate.net | Quantifies the extent of electronic conjugation. |

| Planarity | The enaminone backbone is expected to be largely planar. | Facilitates maximum overlap of p-orbitals for conjugation. |

| Conformation | Determination of the specific arrangement (e.g., s-cis/s-trans) and orientation of the benzyl group. imist.manih.gov | Reveals the lowest energy conformation and steric interactions. |

Inter- and Intramolecular Interactions in Crystal Lattice

Intramolecular Interactions : A key feature of secondary enaminones is the potential for a strong intramolecular hydrogen bond between the amine proton (N-H) and the carbonyl oxygen (C=O). This interaction forms a stable six-membered pseudo-ring and contributes to the planarity of the molecule. nih.gov

Intermolecular Interactions :

Hydrogen Bonding : If the intramolecular N-H···O bond is not formed, the N-H group can act as a hydrogen bond donor to the carbonyl oxygen of a neighboring molecule, leading to the formation of chains or dimers in the crystal lattice. nih.gov

π-π Interactions : The presence of the aromatic phenyl ring allows for π-π stacking interactions between adjacent molecules, which are significant in stabilizing the crystal packing. nih.govresearchgate.net

C-H···π and C-H···O Interactions : Weaker hydrogen bonds, such as those involving carbon-hydrogen bonds as donors and the π-system of the phenyl ring or the carbonyl oxygen as acceptors, also play a role in the three-dimensional crystal architecture. nih.gov

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion. wikipedia.org

For this compound (molecular formula C₁₁H₁₃NO), the exact mass of the molecular ion [M]⁺ would be used to confirm its elemental composition. Upon ionization, typically by electron impact (EI), the molecular ion becomes energetically unstable and breaks down into smaller, characteristic fragment ions. wikipedia.org

The fragmentation of this compound is expected to be directed by its functional groups: the secondary amine, the ketone, the alkene, and the benzyl group.

Key expected fragmentation pathways include:

Benzylic Cleavage : The most characteristic fragmentation for benzyl compounds is the cleavage of the bond between the benzyl CH₂ group and the nitrogen atom. This results in the formation of a very stable tropylium (B1234903) ion at m/z 91 . This is often the base peak or a very intense peak in the spectrum.

Alpha-Cleavage to the Carbonyl Group : Ketones frequently undergo cleavage of the C-C bond adjacent to the carbonyl group. libretexts.org This would lead to the formation of an acylium ion. Cleavage between the carbonyl carbon and the adjacent CH=CH group would result in a fragment ion.

Alpha-Cleavage to the Nitrogen Atom : Amines undergo characteristic cleavage of the C-C bond alpha to the nitrogen atom. libretexts.org Cleavage of the bond between the nitrogen and the butenone moiety would be another possible pathway.

McLafferty Rearrangement : If a gamma-hydrogen is available relative to the carbonyl group, a McLafferty rearrangement can occur. wikipedia.org This involves the transfer of a hydrogen atom to the carbonyl oxygen followed by cleavage of the α,β-bond.

| m/z Value | Proposed Fragment Ion Structure | Fragmentation Pathway |

|---|---|---|

| 175 | [C₁₁H₁₃NO]⁺ | Molecular Ion (M⁺) |

| 91 | [C₇H₇]⁺ | Benzylic cleavage, formation of tropylium ion. |

| 84 | [M - C₇H₇]⁺ or [C₄H₆NO]⁺ | Loss of the benzyl radical. |

| 43 | [CH₃CO]⁺ | Alpha-cleavage at the carbonyl group, formation of acetyl cation. |

Computational Chemistry and Theoretical Investigations

Quantum Mechanical Approaches

Quantum mechanical methods are fundamental to the computational study of molecules, offering a detailed description of electronic behavior. For molecules like 1-(Benzylamino)but-3-en-2-one, approaches such as Density Functional Theory (DFT) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) and Coupled-Cluster (CC) theory are employed. utwente.nl While high-level methods like CCSD(T) can predict properties with high accuracy for small molecules, DFT strikes a balance between computational cost and accuracy, making it a workhorse for medium-sized organic compounds. utwente.nlruc.dk These methods are used to calculate a wide array of molecular properties, including equilibrium geometries, vibrational frequencies, and the energies of frontier molecular orbitals.

Density Functional Theory (DFT) is a predominant quantum mechanical method used to investigate the electronic structure of many-body systems. ruc.dk It has proven to be a powerful tool for studying β-enaminones, the class of compounds to which this compound belongs. researchgate.net DFT calculations, particularly using hybrid functionals like B3LYP, have been successfully applied to analyze the structure, spectroscopic properties, and reactivity of similar molecules. ruc.dkresearchgate.net These calculations are often paired with basis sets such as 6-31G(d) or the more extensive 6-311++G(d,p) to provide a comprehensive understanding of the molecule's characteristics. ruc.dkresearchgate.net

Geometry optimization is a computational process used to determine the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. utwente.nl For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that result in a global minimum on the potential energy surface. The process accounts for the key structural features, including the planar enaminone system stabilized by an intramolecular hydrogen bond between the amine proton and the carbonyl oxygen, and the orientation of the benzyl (B1604629) group.

Conformational analysis explores the different spatial arrangements (conformers) of a molecule that can be interconverted by rotation around single bonds. nih.govchemrxiv.org For this compound, significant conformational flexibility arises from the rotation around the N-C(benzyl) and C-N bonds. Computational studies on analogous structures identify multiple low-energy conformations, with the relative stability of each being determined by a delicate balance of steric and electronic effects. researchgate.net The (Z)-isomer, which allows for the formation of a stable six-membered pseudo-ring via an intramolecular hydrogen bond, is typically found to be the most stable conformer for related β-enaminones. researchgate.net

Table 1: Typical Optimized Geometrical Parameters for a (Z)-β-Enaminone Core Structure based on DFT Calculations. Note: These are representative values based on calculations of similar structures and may vary slightly for the title compound.

| Parameter | Bond/Angle | Typical Calculated Value |

|---|---|---|

| Bond Length | C=O | ~1.23 - 1.26 Å |

| C=C | ~1.37 - 1.40 Å | |

| C-N | ~1.33 - 1.36 Å | |

| N-H | ~1.01 - 1.02 Å | |

| O···H | ~1.80 - 1.90 Å | |

| Bond Angle | C-C-N | ~120° - 123° |

| C=C-C | ~121° - 124° | |

| C-N-H | ~118° - 120° | |

| Dihedral Angle | O=C-C=C | ~0° (planar) |

Vibrational frequency calculations are performed on an optimized molecular geometry to predict its infrared (IR) and Raman spectra. wikipedia.org These calculations determine the normal modes of vibration, where each mode corresponds to a specific type of atomic motion (e.g., stretching, bending, or twisting) and has a characteristic frequency. wikipedia.org For a non-linear molecule with N atoms, there are 3N-6 fundamental vibrational modes. wikipedia.org

In theoretical studies, these frequencies are typically calculated within the harmonic approximation. ruc.dk However, real molecular vibrations have some degree of anharmonicity. rsc.org To improve the agreement between calculated harmonic frequencies and experimental IR spectra, the computed values are often multiplied by an empirical scaling factor (typically around 0.96 for B3LYP/6-31G(d) calculations), which corrects for anharmonicity and other systematic deficiencies in the computational method. ruc.dknih.gov For this compound, key predicted vibrational bands would include the N-H stretch, the C=O stretch (significantly red-shifted due to hydrogen bonding and conjugation), C=C stretching, and various modes associated with the benzyl group. ruc.dkresearchgate.net

Table 2: Predicted Harmonic Vibrational Frequencies (Scaled) for Key Functional Groups in this compound. Note: Values are representative and based on studies of analogous compounds.

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) |

|---|---|---|

| N-H Stretch | Amine (intramolecular H-bond) | ~3200 - 3400 |

| C-H Stretch | Aromatic (Phenyl) | ~3050 - 3100 |

| C-H Stretch | Vinylic | ~3020 - 3080 |

| C=O Stretch | Ketone (conjugated, H-bonded) | ~1600 - 1640 |

| C=C Stretch | Alkene (conjugated) | ~1550 - 1580 |

| C=C Stretch | Aromatic Ring | ~1450 - 1600 |

| N-H Bend | Amine | ~1500 - 1540 |

Computational methods, particularly DFT, are widely used to predict the nuclear magnetic resonance (NMR) chemical shifts of molecules. nih.govwikipedia.org The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed within a DFT framework to calculate the isotropic magnetic shielding tensors for each nucleus. liverpool.ac.uk The predicted chemical shifts are then obtained by referencing these shielding values to the value calculated for a standard reference compound, such as tetramethylsilane (B1202638) (TMS), using the same level of theory. libretexts.org

These predictions are highly valuable for assigning experimental NMR spectra and for confirming molecular structures. wikipedia.org The chemical shift of a nucleus is exquisitely sensitive to its local electronic environment. libretexts.org For this compound, calculations would predict the chemical shifts for all unique ¹H and ¹³C nuclei. Key features would include the downfield shift of the N-H proton due to hydrogen bonding, the shifts of the vinylic protons, and the distinct signals for the benzyl and butenone carbons. libretexts.orgpdx.edu

Table 3: Representative Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound. Note: Values are estimations based on typical functional group ranges and calculations on similar structures.

| Atom Type | Position | Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹H NMR | N-H | 10.0 - 12.0 |

| Phenyl-H | 7.2 - 7.5 | |

| =CH- (vinyl) | 5.0 - 5.5 | |

| =CH₂ (vinyl) | 5.8 - 6.5 | |

| -CH₂- (benzyl) | 4.3 - 4.6 | |

| -CH₂- (keto) | 4.0 - 4.3 | |

| ¹³C NMR | C=O | 195 - 200 |

| Phenyl-C (ipso) | 138 - 140 | |

| Phenyl-C | 127 - 129 | |

| C=C (vinyl) | 95 - 100 | |

| C=C (vinyl) | 130 - 135 | |

| -CH₂- (benzyl) | 45 - 50 | |

| -CH₂- (keto) | 50 - 55 |

Natural Bond Orbital (NBO) analysis is a theoretical tool that translates the complex, delocalized molecular wavefunctions from a quantum calculation into the familiar language of localized bonds, lone pairs, and core orbitals, providing a chemically intuitive picture of bonding. uni-muenchen.dewikipedia.org NBO analysis is particularly useful for quantifying delocalization effects, such as conjugation and hyperconjugation, by examining interactions between filled (donor) and empty (acceptor) orbitals. uni-muenchen.de

The strength of these donor-acceptor interactions is evaluated using second-order perturbation theory, which yields a stabilization energy, E(2). uni-muenchen.dewisc.edu In this compound, a key interaction is the delocalization of electron density from a lone pair on the carbonyl oxygen (LP(O)) to the antibonding orbital of the N-H bond (σ*N-H). This interaction is characteristic of the intramolecular hydrogen bond and its E(2) value provides a quantitative measure of the bond's strength. researchgate.net Other significant interactions include the delocalization from the nitrogen lone pair into the C=C π-system, which confirms the electronic nature of the enaminone system. dergipark.org.tr

Table 4: Key Donor-Acceptor Interactions and Stabilization Energies (E(2)) from NBO Analysis for a (Z)-β-Enaminone. Note: Values are representative for this class of compounds.

| Donor NBO | Acceptor NBO | Interaction Type | E(2) (kcal/mol) |

|---|---|---|---|

| LP (O) | σ* (N-H) | Intramolecular H-Bond | 5 - 10 |

| LP (N) | π* (C=C) | π-Conjugation | > 40 |

| π (C=C) | π* (C=O) | π-Conjugation | ~ 20 |

Molecular Electrostatic Potential (MEP) mapping is a visualization method that illustrates the charge distribution within a molecule. uni-muenchen.de It maps the electrostatic potential onto a constant electron density surface, using a color scale to indicate regions of varying potential. researchgate.net Typically, red indicates regions of most negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of most positive potential (electron-poor, susceptible to nucleophilic attack), with intermediate potentials shown in green, yellow, and orange. researchgate.netresearchgate.net

The MEP map for this compound is a powerful tool for predicting its reactive sites. uni-muenchen.de The most negative potential (red) is expected to be localized around the carbonyl oxygen atom due to its high electronegativity and lone pairs, identifying it as the primary site for protonation and electrophilic attack. researchgate.netrsc.org Conversely, the most positive potential (blue) would be found around the acidic amine proton (N-H), highlighting its role as a hydrogen bond donor. The π-system of the vinyl and benzyl groups would show regions of moderate negative potential above and below the plane of the rings. rsc.org

Density Functional Theory (DFT) Calculations

Exploration of Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule governs its reactivity. Computational methods allow for the calculation of various descriptors that quantify this relationship.

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. iqce.jp The HOMO is the orbital with the highest energy that contains electrons and acts as an electron donor, while the LUMO is the lowest energy orbital that is empty and can act as an electron acceptor. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap suggests that the molecule is more polarizable, has higher chemical reactivity, and lower kinetic stability, as it requires less energy to promote an electron from the ground state to an excited state. nih.gov This can indicate that charge transfer interactions occur readily within the molecule. nih.gov For "this compound," the HOMO is expected to be localized on the electron-rich parts of the molecule, such as the benzylamino group and the π-system, while the LUMO would likely be centered on the electron-deficient α,β-unsaturated ketone fragment.

Table 1: Illustrative Frontier Molecular Orbital Energies and Energy Gap

This table presents representative HOMO-LUMO data calculated for a similar Schiff base compound, Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate, to illustrate the concept. nih.gov

| Parameter | Energy (eV) |

| EHOMO | -0.26751 |

| ELUMO | -0.18094 |

| Energy Gap (ΔE) | -0.08657 |

Data sourced from a study on a structurally related Schiff base to demonstrate typical values. nih.gov

Global reactivity descriptors derived from conceptual DFT provide quantitative measures of a molecule's stability and reactivity. These parameters can be calculated using the energies of the HOMO and LUMO orbitals. libretexts.orgarxiv.org

Electronegativity (χ): Represents the ability of a molecule to attract electrons. arxiv.org It is calculated as the negative of the chemical potential (μ).

χ = -μ ≈ (ELUMO + EHOMO) / 2 libretexts.org

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution or charge transfer. libretexts.org Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft."

η ≈ (ELUMO - EHOMO) / 2 libretexts.org

Chemical Softness (S): Is the reciprocal of chemical hardness and indicates the molecule's polarizability and reactivity. nih.gov

S = 1 / η nih.gov

A high value for softness suggests that the molecule is more reactive. researchgate.net These descriptors are crucial for predicting the behavior of "this compound" in chemical reactions.

Table 2: Illustrative Global Reactivity Descriptors

This table shows example values for global reactivity descriptors, calculated using the illustrative HOMO and LUMO energies from Table 1. nih.gov

| Descriptor | Definition | Calculated Value (eV) |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 0.22 |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 0.04 |

| Chemical Softness (S) | 1/η | 25.0 (eV-1) |

Values are derived from illustrative data for a related compound. nih.gov

Non-linear optical (NLO) materials have applications in technologies like optical switching and frequency conversion. mdpi.com Molecules with significant NLO properties typically possess a large ground-state dipole moment, extended π-conjugation, and strong intramolecular charge transfer characteristics. The structure of "this compound," featuring an electron-donating benzylamino group connected to an electron-accepting enone system, suggests potential for NLO activity.

Computational chemistry, particularly DFT, is used to calculate NLO properties such as the linear polarizability (α) and the first (β) and second (γ) hyperpolarizabilities. researchgate.net These tensors describe the response of the molecular charge distribution to an applied external electric field. mdpi.com A large first hyperpolarizability (β) value is indicative of a strong second-order NLO response. rsc.org Theoretical studies on similar chalcone-like molecules have shown that a small HOMO-LUMO gap and a planar structure facilitate charge transfer, enhancing the NLO response. ajrconline.org

Solvation Models in Theoretical Studies6.3.1. Implicit Solvent Models6.3.2. Explicit Solvent Models6.4. Computational Support for Reaction Mechanism Postulation

To provide a scientifically sound and accurate article, specific computational studies on "this compound" would be required. Without such dedicated research, the creation of the requested content is not feasible.

Role As a Synthetic Intermediate and Applications in Organic Synthesis

Building Block for Complex Organic Molecules

Enaminones, such as 1-(benzylamino)but-3-en-2-one, are recognized as powerful building blocks in organic synthesis. Their unique structure, which combines both nucleophilic and electrophilic centers, makes them highly reactive and capable of participating in a wide range of chemical transformations. This dual reactivity allows for the construction of carbocyclic and heterocyclic frameworks, which are foundational to many natural products and pharmaceutically active compounds. beilstein-journals.org

The versatility of the enaminone scaffold is derived from its ability to react with both electrophiles and nucleophiles. This property has been exploited to develop synthetic methodologies for a diverse array of organic compounds, positioning enaminones as crucial intermediates in the creation of complex molecular architectures. beilstein-journals.org The presence of the benzylamino group in this compound provides additional synthetic handles and influences the electronic properties of the enaminone system, making it a tailored starting material for specific synthetic targets.

Precursor for Heterocyclic Compound Synthesis

The most significant application of this compound in organic synthesis is its role as a precursor for the construction of various heterocyclic rings. The inherent reactivity of its enaminone structure facilitates cyclization reactions to form stable aromatic and non-aromatic ring systems.

While direct synthesis examples using this compound are not extensively documented, its structural motif as a β-enaminone makes it a suitable candidate for established dihydropyridine (B1217469) syntheses, such as the Hantzsch reaction. The classic Hantzsch synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia. organic-chemistry.orgthermofisher.com A key intermediate in this reaction is an enamine, formed from the β-ketoester and ammonia. organic-chemistry.org

Given that this compound is a pre-formed enaminone, it can, in principle, react with α,β-unsaturated carbonyl compounds, which can be formed in situ from an aldehyde and another keto-ester (a Knoevenagel condensation product), to undergo a Michael addition followed by cyclization and dehydration to yield a 1,4-dihydropyridine (B1200194) (1,4-DHP) core. organic-chemistry.org This approach streamlines the synthesis by using a pre-functionalized enamine component.

Table 1: Key Reactions in Hantzsch Dihydropyridine Synthesis

| Step | Description | Reactants | Intermediate/Product |

|---|---|---|---|

| 1 | Knoevenagel Condensation | Aldehyde, β-ketoester | α,β-Unsaturated carbonyl compound |

| 2 | Enamine Formation | β-ketoester, Ammonia/Amine | β-Enamino ester |

| 3 | Michael Addition & Cyclization | α,β-Unsaturated carbonyl, Enamine | Dihydropyridine derivative |

The Paal-Knorr synthesis is a fundamental method for preparing pyrroles, typically involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. wikipedia.orgalfa-chemistry.comsynarchive.com Enaminones like this compound serve as valuable precursors in variations of this synthesis. Although not a 1,4-dicarbonyl itself, the enaminone can be a synthon for such a structure.

In multicomponent reactions for pyrrole (B145914) synthesis, β-enaminones can react with α-halocarbonyl compounds. The reaction proceeds through the generation of a 1,4-dicarbonyl intermediate in situ, which then undergoes the classical Paal-Knorr cyclization with the amine present to form the pyrrole ring. researchgate.net This strategy highlights the role of the enaminone as a masked 1,4-dicarbonyl equivalent, expanding the utility of the Paal-Knorr reaction. researchgate.net

The conversion of enaminones to oxazoles and pyridinones is a well-established synthetic strategy.

Oxazoles: A novel and efficient method for synthesizing 2,4,5-trisubstituted oxazoles utilizes the iodine-mediated aerobic oxidative cyclization of enaminone derivatives. organic-chemistry.orgafricaresearchconnects.com This transition-metal-free procedure is highly effective and involves the removal of four hydrogen atoms under mild conditions. organic-chemistry.org In this transformation, molecular oxygen can serve as the oxygen source for the oxazole (B20620) ring, making the process environmentally friendly. organic-chemistry.org The reaction proceeds via an iodine-mediated dehydrogenative annulation, demonstrating the utility of enaminones in forming C-O bonds for heterocycle construction. organic-chemistry.org

Table 2: Iodine-Mediated Synthesis of 2,4,5-Trisubstituted Oxazoles from Enaminones

| Reactant Class | Reagents | Key Transformation | Product |

|---|

Pyridinones: Enaminones are versatile precursors for synthesizing substituted 2-pyridones and 4-pyridones. For instance, carbamoylated enaminones undergo a piperidine-promoted domino reaction with aldehydes to produce multifunctionalized 2,3-dihydro-4-pyridones. These intermediates can then be easily aromatized to the corresponding 4-pyridones using an oxidant like iodine. acs.orgnih.govacs.org This method is notable for its diastereoselectivity and the ability to incorporate a variety of substituents, including trifluoromethyl groups. acs.orgnih.gov

Furthermore, the reaction of enaminones with reagents like acetylacetone (B45752) in the presence of ammonium (B1175870) acetate (B1210297) can yield pyridinone derivatives. nih.gov The versatility of enaminones allows them to participate in various cyclocondensation reactions, leading to a diverse range of pyridone structures, which are prevalent in medicinal chemistry. nih.govresearchgate.net

The Combes quinoline (B57606) synthesis is a classic method that involves the acid-catalyzed condensation of an aniline (B41778) with a β-diketone. wikipedia.orgresearchgate.net The reaction proceeds through the formation of an enaminone (a Schiff base intermediate) which then undergoes cyclization. wikipedia.org While this compound is already an enaminone, its nitrogen is from benzylamine (B48309), not an aniline. However, the underlying reactivity of the enaminone moiety is key.

In modified Combes-type reactions, β-amino vinyl ketones can undergo acid-catalyzed intramolecular electrophilic substitution onto an aromatic ring to form the quinoline core. For this compound, a reaction would require conditions that either facilitate cyclization onto the benzyl (B1604629) group's phenyl ring or involve a different reaction partner. More broadly, enaminones derived from the condensation of anilines and β-diketones are central to the Combes synthesis, showcasing the importance of this functional group in quinoline preparation. jptcp.comnih.gov